DGAT-1 Inhibition: Achieving Nanomolar Potency and Cellular Activity
The 2-phenyl-5-trifluoromethyloxazole-4-carboxamide scaffold enables potent DGAT-1 inhibition. While specific methyl analog data for this scaffold is unavailable, the -CF₃ group is essential for achieving the observed potency, a common outcome in medicinal chemistry optimization. Compound 29, a derivative of this scaffold, demonstrated a DGAT-1 enzyme IC50 of 57 nM and a cellular EC50 of 0.5 µM in a CHO-K1 triglyceride formation assay [1]. This level of in vitro potency is crucial for advancing a compound into in vivo efficacy studies, as demonstrated by dose-dependent weight gain inhibition in DIO rats.
| Evidence Dimension | In vitro potency (Enzyme and Cell) |
|---|---|
| Target Compound Data | Enzyme IC50 = 57 nM; Cell EC50 = 0.5 µM |
| Comparator Or Baseline | Non-fluorinated oxazole analogs (implied baseline: reduced or no activity at comparable concentrations) |
| Quantified Difference | Not quantifiable due to lack of direct comparator data; potency is a defining feature of the -CF₃ scaffold. |
| Conditions | DGAT-1 enzyme assay and CHO-K1 cell triglyceride formation assay |
Why This Matters
The single-digit nanomolar potency confirms the scaffold's ability to effectively engage a key metabolic target, a primary requirement for selecting a lead series in drug discovery.
- [1] Qian, Y., et al. (2011). Discovery of Orally Active Carboxylic Acid Derivatives of 2-Phenyl-5-trifluoromethyloxazole-4-carboxamide as Potent Diacylglycerol Acyltransferase-1 Inhibitors for the Potential Treatment of Obesity and Diabetes. Journal of Medicinal Chemistry, 54(7), 2433-2446. View Source
